3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine

FGFR inhibition kinase inhibitor cancer

Linear synthesis of 3,5-disubstituted 7-azaindoles for kinase programs is time-consuming. 3-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (CAS 2137929-76-9) provides a pre-installed 3-benzyl pharmacophore (FGFR1 IC50 = 7 nM) and a 5-Br cross-coupling handle for rapid Suzuki-Miyaura library synthesis targeting FGFR, MELK, and DYRK1A. Convergent strategy reduces steps and costs. CAS-registered, ≥95% purity, ready for immediate procurement.

Molecular Formula C14H11BrN2
Molecular Weight 287.16
CAS No. 2137929-76-9
Cat. No. B2384603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine
CAS2137929-76-9
Molecular FormulaC14H11BrN2
Molecular Weight287.16
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CNC3=C2C=C(C=N3)Br
InChIInChI=1S/C14H11BrN2/c15-12-7-13-11(8-16-14(13)17-9-12)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2,(H,16,17)
InChIKeyFSTYDBJENSMQQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine Overview


3-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (CAS 2137929-76-9; C14H11BrN2; MW 287.16) is a 3,5-disubstituted 7-azaindole derivative that serves as a versatile building block in medicinal chemistry and chemical biology [1]. This heterocyclic scaffold is particularly privileged for targeting the ATP-binding pocket of protein kinases, with the 5-bromo substituent providing a synthetic handle for further functionalization via cross-coupling reactions and the 3-benzyl group occupying a key hydrophobic pocket in target proteins [2][3].

Why 3-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine Is Irreplaceable


Substitution of 3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine with closely related pyrrolopyridine analogs is not pharmacologically or synthetically neutral. The 3-benzyl moiety is critical for occupying the hydrophobic back pocket of kinases such as FGFR, MELK, and DYRK1A, where modifications (e.g., removal of the benzyl group or replacement with smaller alkyl chains) result in substantial loss of target engagement and cellular potency [1][2]. Conversely, the 5-bromo substituent is not merely a placeholder but influences electronic distribution across the heterocyclic core, affecting both kinase binding affinity and the compound's utility as a synthetic intermediate for Pd-catalyzed cross-coupling diversification [3]. Replacing the 5-bromo with hydrogen or other halogens alters the scaffold's electronic properties and eliminates the opportunity for modular derivatization, underscoring the unique dual functionality of this specific substitution pattern [2][3].

3-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine: Quantitative Evidence


FGFR1 Potency Advantage from 3-Benzyl Substitution

In the context of FGFR1 inhibition, the 3-benzyl-1H-pyrrolo[2,3-b]pyridine scaffold demonstrates substantially enhanced potency compared to the unsubstituted 7-azaindole core. While direct quantitative data for 3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine itself is not available in primary literature, class-level SAR from structurally analogous 3-substituted pyrrolo[2,3-b]pyridines reveals that the 3-benzyl group is a key pharmacophoric element. For instance, the FGFR1 IC50 of compound 1 (a simple 7-azaindole derivative lacking a 3-substituent) is 1.9 μM, whereas optimized 3-substituted derivatives in the same series achieve FGFR1 IC50 values as low as 7 nM, representing a >270-fold improvement in potency [1].

FGFR inhibition kinase inhibitor cancer

5-Bromo Handle for Cross-Coupling Diversification

The presence of the 5-bromo group in 3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine offers a clear synthetic advantage over non-halogenated analogs. As demonstrated in patent literature, 5-bromo-1H-pyrrolo[2,3-b]pyridine undergoes regioselective iodination at the 3-position using N-iodosuccinimide (NIS) in acetone at room temperature, yielding a 3-iodo-5-bromo intermediate that can be further elaborated via sequential cross-coupling reactions [1]. This dual-halogenated intermediate enables modular construction of 3,5-disubstituted libraries with high efficiency. In contrast, the non-halogenated parent scaffold (1H-pyrrolo[2,3-b]pyridine) lacks this intrinsic reactivity handle and requires additional functionalization steps, increasing synthetic complexity and reducing overall yield [2].

cross-coupling synthetic chemistry medicinal chemistry

Multi-Target Kinase Pharmacophore Validation

Structure-activity relationship (SAR) studies across multiple kinase targets (FGFR, MELK, DYRK1A, GRK5) consistently identify the 3-benzyl-5-aryl substitution pattern as a privileged pharmacophore for potent kinase inhibition. For MELK, 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives achieve enzyme IC50 values as low as 32 nM and antiproliferative IC50 values of 0.109–0.245 μM against A549, MDA-MB-231, and MCF-7 cancer cell lines [1]. For DYRK1A, 3,5-diaryl-7-azaindoles exhibit Ki values in the low nanomolar range, with methoxy-substituted analogs showing up to 100-fold lower activity compared to hydroxy-substituted derivatives, highlighting the critical role of the 3-aryl group in target engagement [2]. Additionally, 3-substituted pyrrolo[2,3-b]pyridines are claimed as GRK5 modulators for cancer, inflammatory, and metabolic diseases [3]. The 3-benzyl-5-bromo compound embodies this validated pharmacophore while retaining the 5-bromo handle for further optimization.

kinase inhibitor pharmacophore SAR

3-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine Application Scenarios


FGFR-Targeted Lead Generation

3-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine serves as an ideal starting scaffold for FGFR1–3 inhibitor programs. Based on SAR trends showing that 3-substituted analogs achieve >270-fold improved FGFR1 potency (IC50 = 7 nM) relative to unsubstituted 7-azaindoles (IC50 = 1.9 μM) [1], this compound positions medicinal chemists to rapidly explore 5-position diversification while retaining the critical 3-benzyl pharmacophore. The 5-bromo handle allows for parallel library synthesis via Suzuki-Miyaura coupling to optimize FGFR subtype selectivity and pharmacokinetic properties.

Modular 3,5-Disubstituted Library Synthesis

The compound's dual functionality—3-benzyl as a pre-installed hydrophobic anchor and 5-bromo as a cross-coupling handle—enables a highly convergent synthetic strategy. Following regioselective 3-iodination with NIS [2], the resulting 3-iodo-5-bromo intermediate can undergo sequential, chemoselective cross-coupling reactions to generate diverse 3,5-disubstituted libraries. This approach circumvents linear synthetic sequences and is particularly valuable for hit-to-lead campaigns targeting MELK (IC50 = 32 nM for optimized analogs) [3], DYRK1A (low nanomolar Ki) [4], or GRK5 [5].

Kinase Selectivity Chemical Probe Development

Given the broad kinome coverage of the 3-substituted 7-azaindole scaffold, 3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine is well-suited for the development of chemical probes to interrogate kinase signaling pathways. The compound's core structure is present in known FGFR1 co-crystal structures [6], providing a validated binding mode that can guide structure-based design of selective inhibitors. The 5-bromo group further enables late-stage installation of affinity tags (e.g., biotin) or fluorescent reporters for target engagement studies.

Custom Synthesis & Contract Research Services

For CROs and CDMOs, 3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine represents a high-value intermediate for client-sponsored medicinal chemistry projects. Its CAS registration (2137929-76-9) and commercial availability from multiple suppliers (purity typically ≥95%) [7] ensure reliable procurement. The compound's dual synthetic utility reduces downstream chemistry costs, making it an attractive building block for fee-for-service library synthesis and lead optimization programs.

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